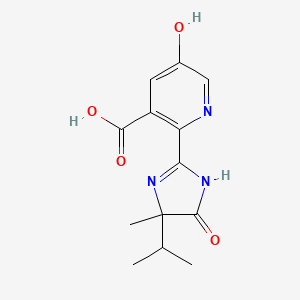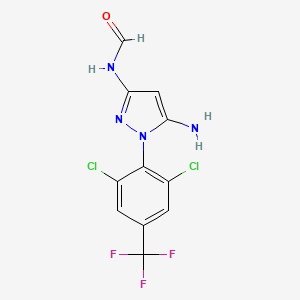
Norepinephrine Tartrate Impurity 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Norepinephrine Tartrate Impurity 3 is a chemical substance that is commonly used in scientific research. It is a byproduct of the synthesis of norepinephrine tartrate, which is a neurotransmitter and hormone that is involved in the body's response to stress. Norepinephrine Tartrate Impurity 3 is often used as a reference standard in analytical chemistry, as well as a research tool in pharmacology and neuroscience.
Scientific Research Applications
Neurotransmitter Dynamics and Regulation
- Norepinephrine (NE) is a critical neurotransmitter in various physiological processes, and its dynamics and regulation are essential for understanding brain function. A study developed genetically encoded fluorescent sensors for NE, offering tools for rapid and specific monitoring of in vivo NE transmission, both in physiological and pathological processes (Feng et al., 2018).
Role in Cardiovascular Function
- Norepinephrine plays a significant role in cardiovascular function. The deficiency of the norepinephrine transporter (NET) in mice showed increased resting mean arterial pressure and heart rate, indicating that NE reuptake is crucial for cardiovascular regulation (Keller et al., 2004).
Cognitive Function and Memory
- NE influences cognitive functions like attention and memory. A study highlighted that β1 adrenergic receptor-mediated activation enhances hippocampal CA3 network activity, emphasizing NE's role in cognitive processes (Jurgens et al., 2005).
Neurotransmitter Detection and Measurement
- The measurement of NE at the blood vessel surface is possible using various electrochemical methods. The study of drug effects on the electrochemical detection of NE is crucial for understanding NE's role in neurotransmission (Dong et al., 2009).
Imaging and Monitoring Synaptic Transmission
- NE's role in synaptic transmission can be studied using innovative imaging techniques. The development of fluorescent tracers for NE enables imaging of synaptic vesicle content release, offering insights into synaptic changes during various physiological processes (Dunn et al., 2018).
Theoretical and Computational Analysis
- Theoretical conformational analysis of NE in various states, like the gas phase and aqueous solution, provides insights into its interactions with receptors and its role in the central nervous system (Nagy et al., 2003).
Electrophysiological Monitoring
- Microelectrode arrays can be used for the direct determination of NE dynamic secretion and for monitoring electrophysiological activities, offering a method for studying neurochemical delivery and activities in various biological tissues (Wang et al., 2017).
properties
CAS RN |
35538-87-5 |
|---|---|
Product Name |
Norepinephrine Tartrate Impurity 3 |
Molecular Formula |
C8H11NO6S |
Molecular Weight |
249.24 |
Appearance |
Grey-Brown Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
This is a controlled substance:Next for Status |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)






![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)